3,4-Dimethoxydalbergione 3,4-Dimethoxydalbergione (R)-3,4-Dimethoxydalbergione is a novel covalent inhibitor of ca
Brand Name: Vulcanchem
CAS No.: 3755-64-4
VCID: VC0540924
InChI: InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3/t12-/m1/s1
SMILES: COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol

3,4-Dimethoxydalbergione

CAS No.: 3755-64-4

Cat. No.: VC0540924

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,4-Dimethoxydalbergione - 3755-64-4

Specification

CAS No. 3755-64-4
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
IUPAC Name 2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3/t12-/m1/s1
Standard InChI Key LJEJBLOFFDLRIH-GFCCVEGCSA-N
Isomeric SMILES COC1=C(C(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2)OC
SMILES COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC
Canonical SMILES COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC
Appearance Solid powder

Introduction

Chemical Identity and Classification

Basic Properties

3,4-Dimethoxydalbergione is classified as a neoflavonoid, a subclass of polyketides, despite initial associations with ubiquinones due to structural similarities . Its IUPAC name, 2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione, reflects its stereochemistry and functional groups. Key identifiers include:

PropertyValueSource Citation
Molecular FormulaC17H16O4\text{C}_{17}\text{H}_{16}\text{O}_{4}
Molecular Weight284.31 g/mol
CAS Registry Number3755-64-4
InChI KeyLJEJBLOFFDLRIH-GFCCVEGCSA-N
SMILES NotationCOC1=C(C(=O)C(=CC1=O)C@HC2=CC=CC=C2)OC

Stereochemical Considerations

The compound’s (R)-configuration at the C1 position of the phenylpropenyl side chain is critical for its bioactivity . This chirality influences interactions with biological targets, as evidenced by its enantiomer-specific inhibition patterns.

Structural Elucidation and Spectral Data

Core Architecture

The molecule features a cyclohexa-2,5-diene-1,4-dione backbone with methoxy groups at positions 2 and 3 . A propenylphenyl substituent at position 5 introduces hydrophobicity, enabling membrane interactions. Computational models predict a planar quinoid system with slight puckering due to steric hindrance from the methoxy groups .

Experimental Spectral Characteristics

Mass spectrometry (MS) data reveal a precursor ion at m/z 285.1121 ([M+H]+^+) and fragment ions at m/z 95.02, 181.06, and 166.04, consistent with cleavage of the methoxy and propenyl groups . Collision cross-section (CCS) values, measured using traveling wave ion mobility spectrometry, are:

Ion TypeCCS (Ų)Method
[M+H]+^+160.15Calibrated with polyalanine
[M+Na]+^+153.34Calibrated with drug standards

These CCS values aid in distinguishing 3,4-Dimethoxydalbergione from structurally similar compounds .

Natural Occurrence and Biosynthesis

Plant Sources

The compound has been isolated from Dalbergia nigra, a tropical hardwood tree native to Brazil . Its production is linked to plant defense mechanisms, as neoflavonoids often exhibit antimicrobial and insecticidal properties.

Biosynthetic Pathway

While the exact pathway remains uncharacterized, it likely originates from the phenylpropanoid pathway. Proposed steps include:

  • Coumaroyl-CoA formation from phenylalanine.

  • Cyclization and oxidation to form the quinone core.

  • Methoxylation and prenylation to install substituents.

Comparative Analysis with Structural Analogues

4,4'-Dimethoxydalbergione

This positional isomer lacks bioactivity compared to the 3,4-derivative, underscoring the importance of methoxy group placement . Differences in CCS values ([M+H]+^+ = 158.92 Ų) further highlight structural distinctions .

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